3-Tert-butyl-6-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridazine
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Overview
Description
3-Tert-butyl-6-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple ring structures, including pyridazine, pyrazolo[1,5-a]pyrimidine, and pyrrolidine rings. The tert-butyl group attached to the pyridazine ring adds to its steric hindrance, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridazine typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Pyrrolidine Derivative: The pyrrolidine ring is synthesized through a series of reactions, including nucleophilic substitution and reduction.
Coupling Reaction: The pyrazolo[1,5-a]pyrimidine and pyrrolidine derivatives are coupled using a suitable linker, such as methoxy, under controlled conditions.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-6-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
3-Tert-butyl-6-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-Tert-butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine
- 3-Tert-butylpyrazolo[5,1-c][1,2,4]triazin-4-ylphosphine oxides
Uniqueness
3-Tert-butyl-6-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridazine is unique due to its complex structure, which includes multiple ring systems and functional groups
Properties
Molecular Formula |
C20H26N6O |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
7-[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H26N6O/c1-14-11-19(26-17(22-14)7-9-21-26)25-10-8-15(12-25)13-27-18-6-5-16(23-24-18)20(2,3)4/h5-7,9,11,15H,8,10,12-13H2,1-4H3 |
InChI Key |
BSRZDQOJHSLSMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCC(C3)COC4=NN=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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